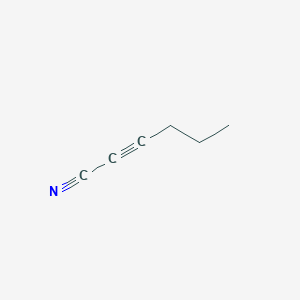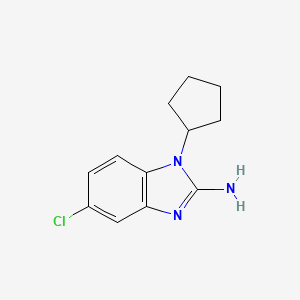![molecular formula C18H18Cl2N2 B14008438 {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile CAS No. 13196-54-8](/img/structure/B14008438.png)
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile typically involves the reaction of 4-aminobenzonitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with altered functional groups.
- Reduced amine derivatives.
- Substituted products with various nucleophiles attached to the phenyl ring .
科学的研究の応用
Chemistry
In chemistry, {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including its interactions with nucleic acids and proteins. It is used in research to understand the mechanisms of action of related compounds.
Medicine
This compound is related to nitrogen mustard compounds, which are known for their use in chemotherapy. It has been investigated for its potential anticancer properties and its ability to form DNA cross-links, leading to cell death .
Industry
In the industrial sector, the compound is used in the production of polymers and other materials. Its chemical properties make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile involves the formation of reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)amino group can form aziridinium ions, which are highly reactive and can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy .
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard compound used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a bis(2-chloroethyl)amino group with a phenylacetonitrile moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
13196-54-8 |
|---|---|
分子式 |
C18H18Cl2N2 |
分子量 |
333.3 g/mol |
IUPAC名 |
2-[4-[bis(2-chloroethyl)amino]phenyl]-2-phenylacetonitrile |
InChI |
InChI=1S/C18H18Cl2N2/c19-10-12-22(13-11-20)17-8-6-16(7-9-17)18(14-21)15-4-2-1-3-5-15/h1-9,18H,10-13H2 |
InChIキー |
JSUXVEZROQAZGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
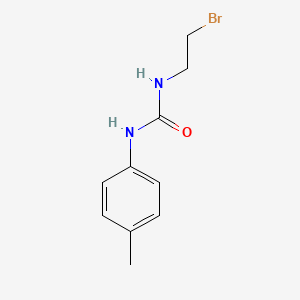
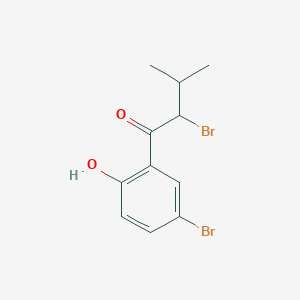



acetate](/img/structure/B14008377.png)
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
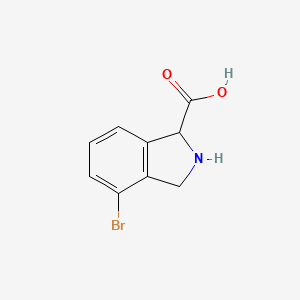
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
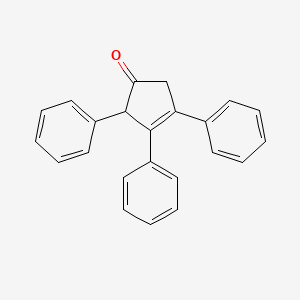
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
